molecular formula C31H52O3 B1662063 Cholesterol Isopropyl Carbonate CAS No. 78916-25-3

Cholesterol Isopropyl Carbonate

Cat. No. B1662063
CAS RN: 78916-25-3
M. Wt: 472.7
InChI Key: DFGCTZUMTALIQV-GTPODGLVSA-N
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Description

Cholesterol Isopropyl Carbonate is a derivative of cholesterol . Cholesterol is a principal sterol of all higher animals, distributed in body tissues, especially the brain and spinal cord, and in animal fats and oils .


Synthesis Analysis

Cholesterol-based compounds have seen recent advances in synthesis and applications . Cholesterol-based monomers have been employed in organocatalytic ring-opening polymerization to produce PEGylated amphiphilic diblock copolymers . Polymers comprising cholesterol are synthesized by two methods: cholesterol moieties that initiate polymerization of monomers and cholesterol introduced via post-polymerization reaction between the end-groups of the precursor polymers and cholesterol or cholesteryl chloroformate .


Molecular Structure Analysis

Cholesterol is a lipid molecule characterized by a bulky steroid ring structure with a hydroxyl group on one end and a short hydrocarbon tail on the other . The overall dimension of a cholesterol molecule is about 19 × 5.5 × 4.7 (Å), where its longest dimension roughly matches the thickness (~20 Å) of a lipid monolayer in cell membrane .


Chemical Reactions Analysis

Cholesterol and its precursors play crucial roles in the biosynthesis of steroid drugs . The cholesterol C17 side-chain-cleavage pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs .

Safety And Hazards

In case of accidental ingestion or inhalation, it is advised to rinse the mouth with water, not induce vomiting, and never give anything by mouth to an unconscious person. Immediate medical attention should be sought . The substance should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from foodstuff containers or incompatible materials .

Future Directions

Surfaces that contain cholesterol, such as the skin of some invertebrates, can repel other molecules, preventing the adsorption of proteins and bacteria . This property depends on cholesterol molecules rotating freely and switching their orientation . This discovery could provide a blueprint for making engineered surfaces with minimal bioadhesion . Furthermore, cholesterol levels and their impact on heart health have been a topic for ongoing research and discovery .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O3/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(34-29(32)33-21(3)4)15-17-30(23,6)28(25)16-18-31(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGCTZUMTALIQV-GTPODGLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659872
Record name (3beta)-Cholest-5-en-3-yl propan-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesterol Isopropyl Carbonate

CAS RN

78916-25-3
Record name (3beta)-Cholest-5-en-3-yl propan-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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